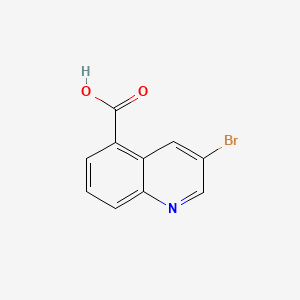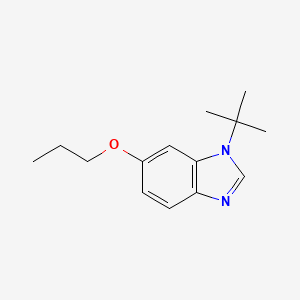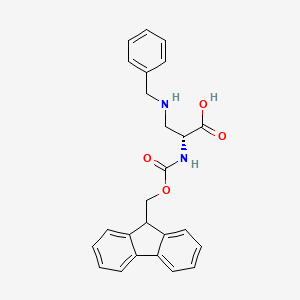
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid, also known as Fmoc-L-β-benzyl-α,β-diaminopropionic acid, is an important amino acid derivative that has been widely used in scientific research. This compound is a chiral molecule that contains a benzyl group and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. It has been extensively studied for its potential applications in peptide synthesis, drug discovery, and molecular biology research.
Mechanism of Action
The exact mechanism of action of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in protein synthesis. It may also have other biological activities that have not yet been identified.
Biochemical and physiological effects:
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It may also have anti-inflammatory and antioxidant properties. Further research is needed to fully understand the biological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid is its versatility in peptide synthesis. It can be easily incorporated into peptides with specific amino acid sequences. It also has potential as a drug candidate for the treatment of cancer and other diseases.
However, there are also limitations to the use of this compound in lab experiments. Its synthesis requires specialized equipment and expertise in organic chemistry. It may also have limited solubility in certain solvents, which can affect its use in certain experiments.
Future Directions
There are several future directions for research involving (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid. One potential direction is the development of new drug candidates based on this compound. It may also be used in the synthesis of new peptides with specific biological activities.
Another future direction is the exploration of the biological activities of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid is an important amino acid derivative that has a wide range of applications in scientific research. Its versatility in peptide synthesis and potential as a drug candidate make it a valuable tool for researchers in the fields of chemistry, biology, and medicine. Further research is needed to fully understand its biological activities and potential therapeutic applications.
Synthesis Methods
The synthesis of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid involves several steps. The first step is the protection of the amino group with the Fmoc group. This is followed by the introduction of the benzyl group at the β-position of the amino acid. The final step involves the deprotection of the Fmoc group to obtain the desired product. The synthesis of this compound requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid has a wide range of applications in scientific research. One of the most important applications is in peptide synthesis. This compound is often used as a building block for the synthesis of peptides with specific amino acid sequences. The benzyl group and Fmoc protecting group can be easily removed under mild conditions, allowing for the synthesis of complex peptides.
In addition to peptide synthesis, (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acidβ-benzyl-α,β-diaminopropionic acid has also been used in drug discovery. This compound can be modified to create new drug candidates with improved pharmacological properties. It has been shown to have potential as an anticancer agent, and further research is needed to explore its therapeutic potential.
properties
IUPAC Name |
(2R)-3-(benzylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c28-24(29)23(15-26-14-17-8-2-1-3-9-17)27-25(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,26H,14-16H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZRWKKOUPUBQM-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(benzylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

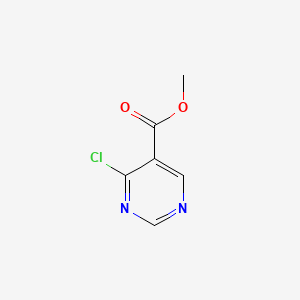

![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)
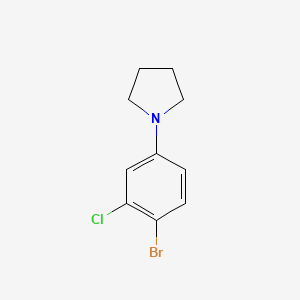

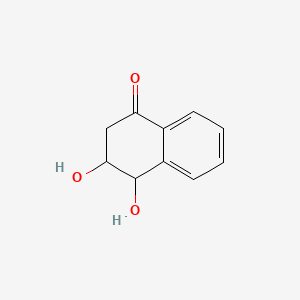

![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)
